molecular formula C12H12N2S B1501780 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole CAS No. 885272-24-2

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Cat. No.: B1501780
CAS No.: 885272-24-2
M. Wt: 216.3 g/mol
InChI Key: XFTAWMONOKNQNM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple ring systems. The compound is officially registered under Chemical Abstracts Service registry number 885272-24-2, which provides a unique identifier for this specific molecular structure. The systematic name reflects the substitution pattern where a 3,6-dihydro-2H-thiopyran moiety is attached at the 4-position of the thiopyran ring to the 6-position of the 1H-indazole core structure.

The molecular formula C₁₂H₁₂N₂S indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom, yielding a molecular weight of 216.30 grams per mole. Alternative nomenclature systems may refer to this compound using synonymous designations, though the systematic name based on the indazole parent structure remains the preferred International Union of Pure and Applied Chemistry designation. The compound belongs to the broader class of indazole derivatives, which are characterized by the presence of a pyrazole ring fused to a benzene ring.

The numbering system for this compound follows standard heterocyclic nomenclature protocols, where the indazole ring system serves as the parent structure. The thiopyran substituent is designated with the appropriate positional indicators to specify its attachment point and the degree of saturation within the six-membered sulfur-containing ring. This systematic approach ensures unambiguous identification and communication of the compound's structure across different scientific disciplines and databases.

Properties

IUPAC Name

6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAWMONOKNQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696233
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-24-2
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole is a heterocyclic derivative that has garnered attention for its potential biological activities. Its unique structural features, including the indazole core and the thiopyran substituent, suggest a range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C₁₃H₁₅N₃S
  • Molecular Weight: Approximately 220.30 g/mol

The indazole moiety consists of a fused pyrazole and benzene ring, while the thiopyran ring contributes to its unique reactivity and potential biological interactions.

Pharmacological Profile

Recent studies have indicated that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole exhibits significant activity against various biological targets:

  • Cannabinoid Receptor Interaction:
    • The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation. This interaction suggests potential applications in treating conditions like chronic pain and inflammatory disorders .
  • Antimicrobial Activity:
    • Preliminary evaluations indicate that derivatives of indazole compounds, including this one, possess antimicrobial properties. In vitro studies have demonstrated effective inhibition against various pathogens, including Candida albicans and protozoa such as Giardia intestinalis .
  • Anti-inflammatory Properties:
    • The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests it may serve as a dual agent for antimicrobial and anti-inflammatory therapies . This is particularly relevant for conditions like rheumatoid arthritis where inflammation plays a critical role.

The mechanisms through which 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole exerts its effects include:

  • Receptor Modulation: Binding to CB1 receptors modulates neurotransmitter release, influencing pain perception and inflammatory responses.
  • Enzyme Inhibition: The inhibition of COX-2 contributes to reduced inflammation and pain signaling pathways.
  • Antimicrobial Action: The compound may disrupt cellular processes in pathogens, leading to growth inhibition.

Study 1: Cannabinoid Receptor Agonism

A study conducted on several indazole derivatives demonstrated that compounds with similar structures exhibited agonistic effects on CB1 receptors. This suggests that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole could be effective in managing pain-related disorders .

Study 2: Antimicrobial Efficacy

In a comparative assay against standard antimicrobial agents like metronidazole, certain derivatives showed enhanced potency against G. intestinalis, with IC50 values significantly lower than those of reference drugs . This highlights the potential for developing new treatments based on this compound.

Data Summary

Biological ActivityTarget/PathogenIC50 (µM)Reference
Cannabinoid Receptor AgonismCB1N/A
Antimicrobial ActivityCandida albicans< 10
Antimicrobial ActivityGiardia intestinalis< 0.5
COX-2 InhibitionHuman COX-210

Scientific Research Applications

Biological Activities

The indazole scaffold is recognized for its diverse biological activities. Research has indicated that derivatives of indazole, including 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole, exhibit significant pharmacological properties:

  • Antifungal Activity :
    • A study demonstrated that certain indazole derivatives possess strong anticandidal activity against various Candida species, including C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis showed that modifications to the indazole core can enhance antifungal potency .
    • Specifically, compounds with the 3-phenyl-1H-indazole structure exhibited broad-spectrum activity against resistant strains, suggesting that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole could be a candidate for further development in antifungal therapies .
  • Cannabinoid Receptor Activity :
    • Indazole derivatives have been identified as potential CB1 receptor agonists. This activity is significant for developing treatments for conditions mediated by the endocannabinoid system, such as pain management and inflammatory disorders .
    • The pharmacological profile of these compounds suggests they could be effective in treating diseases like rheumatoid arthritis and osteoarthritis due to their ability to modulate pain pathways through CB1 receptor interactions .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of various indazole derivatives, including those related to 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole. The results indicated that certain derivatives demonstrated significantly lower minimum inhibitory concentrations (MICs) against resistant strains of C. glabrata, highlighting their potential as novel antifungal agents .

CompoundMIC against C. albicansMIC against C. glabrata
3h1 mMActive
3p1 mMActive
Control>10 mMInactive

Case Study 2: Cannabinoid Activity

In another study focusing on cannabinoid receptor interactions, compounds similar to 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole were tested for their binding affinity to CB1 receptors. The findings suggested that these compounds could effectively modulate pain responses in animal models, providing a basis for future clinical applications in pain management .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Derivatives like N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) exhibited potent antiproliferative activity against nasopharyngeal carcinoma cells (SUNE1), comparable to cisplatin but with reduced nephrotoxicity .
  • Benzothiophen-2-yl substituent ():
    Benzothiophene is a fused bicyclic system with a sulfur atom, offering increased lipophilicity and metabolic stability. The safety data sheet for 6-(Benzothiophen-2-yl)-1H-indazole highlights its use in industrial and scientific research but lacks specific toxicity data .
  • 3,6-Dihydro-2H-thiopyran-4-YL substituent :
    The partially saturated thiopyran ring introduces conformational flexibility and moderate electron-donating effects due to the sulfur atom. This may influence solubility and binding kinetics differently than fully aromatic substituents.

Key Observations :

  • Pyrimidin-4-yl derivatives demonstrate strong antiproliferative activity, likely due to their ability to interact with kinase targets or DNA .
  • Benzothiophen-2-yl substituents are associated with industrial applications, possibly due to stability under harsh conditions .

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Base Potassium carbonate, sodium carbonate, or caesium carbonate
Solvent 1,4-Dioxane, toluene, or 1,2-dimethoxyethane mixed with water
Temperature 60°C to 130°C (microwave irradiation often used for acceleration)
Time 0.5 to 48 hours
Atmosphere Inert (nitrogen or argon)
Yield 59% to 93% depending on conditions and substrates

Example Procedure:

  • In a sealed tube under nitrogen, 6-bromo-1H-indazole (or a similar halogenated indazole) is combined with 3,6-dihydro-2H-thiopyran-4-yl boronate ester.
  • A palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 is added along with a base like potassium carbonate.
  • The reaction mixture is heated (e.g., 125°C) often with microwave irradiation for 30 minutes to several hours.
  • After cooling, the mixture is diluted with organic solvents, washed with aqueous solutions, dried, and concentrated.
  • The crude product is purified by silica gel chromatography to afford the target compound.

Representative Experimental Data

Entry Catalyst & Conditions Solvent System Temp (°C) Time (h) Yield (%) Notes
1 Pd(PPh3)4, Na2CO3, LiCl, reflux, sealed tube 1,2-Dimethoxyethane/H2O Reflux 20 59 Inert atmosphere; extraction and flash chromatography; 1H NMR confirms structure
2 Pd(dppf)Cl2, K2CO3, dioxane/H2O, 101°C 1,4-Dioxane/H2O 101 48 60 Slow reaction; purified by silica gel chromatography; white solid obtained
3 Pd(PPh3)4, Cs2CO3, microwave irradiation 1,4-Dioxane/H2O 125 0.5 79.2 Microwave heating accelerates reaction; silica pad purification; LCMS and HPLC characterization
4 Pd(dppf)Cl2, Na2CO3, microwave irradiation 1,4-Dioxane/H2O 130 0.5 93.1 High yield; purification by silica gel chromatography; detailed NMR data available

Critical Notes on Reaction Conditions

  • Catalyst Choice: Pd(PPh3)4 and Pd(dppf)Cl2 are the most commonly employed catalysts due to their high activity in Suzuki couplings involving heteroaromatic systems.
  • Bases: Potassium carbonate and sodium carbonate are effective; caesium carbonate offers enhanced reactivity in some cases.
  • Solvent Systems: Biphasic mixtures of organic solvents (dioxane, toluene) and water facilitate the reaction and solubilize reagents.
  • Microwave Irradiation: This technique significantly reduces reaction times and can improve yields.
  • Inert Atmosphere: Nitrogen or argon purging is essential to prevent catalyst deactivation and side reactions.
  • Purification: Silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate or petroleum ether/ethyl acetate) is standard.

Summary Table of Key Preparation Parameters

Aspect Description
Starting Materials Halogenated indazole (e.g., 6-bromo-1H-indazole), 3,6-dihydro-2H-thiopyran-4-yl boronate ester
Catalysts Pd(PPh3)4, Pd(dppf)Cl2
Bases K2CO3, Na2CO3, Cs2CO3
Solvents 1,4-Dioxane, toluene, 1,2-dimethoxyethane + water
Temperature Range 60°C to 130°C
Reaction Time 0.5 to 48 hours
Atmosphere Nitrogen or argon
Purification Silica gel chromatography
Typical Yields 59% to 93%

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton NMR spectra show characteristic aromatic and thiopyran ring protons, confirming substitution patterns.
  • Mass Spectrometry: LCMS data confirm molecular ion peaks consistent with 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole.
  • HPLC Purity: Purified compounds typically show >90% purity by HPLC.
  • Reproducibility: Microwave-assisted methods provide reproducible yields and shorter reaction times.

Q & A

Q. What are the optimized synthetic routes for 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole, and how can intermediates improve yield?

Methodological Answer: The synthesis of indazole derivatives often involves multistep reactions. For example, replacing mesylate intermediates with bromide derivatives (e.g., in the synthesis of 6-[(ethylthio)methyl]-1H-indazole) increased overall yield by a factor of 3 due to better leaving-group efficiency . Key steps include halogenation, nucleophilic substitution, and deprotection. Optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd for cross-coupling), and monitoring reaction progress via TLC or LC-MS.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. For example, the 1H-indazole proton typically resonates at δ 8.1–8.3 ppm in DMSO-d6_6.
  • X-ray Diffraction (XRD): Crystallize the compound and solve the structure using programs like SHELXL . For related osmium-indazole complexes, XRD revealed distorted octahedral geometries with axial/equatorial ligand arrangements, critical for understanding coordination chemistry .

Q. What preliminary assays are recommended to evaluate biological activity, such as kinase inhibition?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to assess PI3K inhibition (IC50_{50}), as seen in structurally similar 6-(1H-indol-4-yl)-1H-indazole derivatives .
  • Cellular Activity: Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Correlate structural features (e.g., thiopyran ring bulkiness) with activity trends.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in coordination geometry for metal-indazole complexes?

Methodological Answer: In osmium(IV) complexes with 1H-indazole ligands, XRD revealed two distinct geometries:

  • cis-[OsCl4_4(1H-ind)2_2] : Distorted octahedral with equatorial Cl/indazole ligands .
  • trans-[OsCl4_4(1H-ind)2_2] : Compressed octahedral with axial indazole ligands .
    To resolve such contradictions, refine data using SHELXL and analyze bond lengths/angles (e.g., Os–N bond lengths ~2.05–2.10 Å). Compare with DFT-optimized geometries to validate experimental observations.

Q. How can structure-activity relationship (SAR) studies guide the design of indazole-based enzyme inhibitors?

Methodological Answer:

  • Substituent Effects: Introduce substituents at the 4- and 6-positions of the indazole ring. For example, 4-(3-methylpyridin-4-yl)-6-(trifluoromethyl)-1H-indazole showed potent MetAP inhibition (IC50_{50} = 11 nM) due to enhanced hydrophobic interactions .
  • Binding Mode Validation: Use molecular docking (e.g., AutoDock Vina) and validate with co-crystal structures. In one study, the indazole nitrogen formed a monodentate bond with Mn2+^{2+} in the active site .

Q. How should researchers address contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Dose-Response Reproducibility: Repeat assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).
  • Model-Specific Factors: Account for cell-line variability (e.g., PI3K isoform expression differences) or buffer conditions (e.g., Mg2+^{2+} concentration affecting metal-dependent enzymes). Cross-validate findings in orthogonal assays (e.g., SPR for binding affinity).

Methodological Considerations

  • Data Analysis: Use software like Coot for crystallographic model refinement and GraphPad Prism for dose-response curve fitting.
  • Synthetic Reproducibility: Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and characterize all intermediates via HRMS and elemental analysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

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